Technical Guide: Physical Characterization and Solubility Profiling of N-Boc-endo-3-aminotropane
Technical Guide: Physical Characterization and Solubility Profiling of N-Boc-endo-3-aminotropane
Executive Summary & Chemical Identity[1]
Editorial Note: The nomenclature "N-Boc-endo-3-aminotropane" is chemically ambiguous in common parlance. It may refer to protection at the bridge nitrogen (N8) or the exocyclic amine (N3). Based on predominant industrial usage and CAS 207405-68-3, this guide defines the subject as tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate .
This intermediate is a critical scaffold in the synthesis of CCR5 antagonists and other tropane-based alkaloids. Its amphiphilic nature—possessing a lipophilic Boc-protected bridge and a polar, basic primary amine—dictates a specific solubility profile essential for efficient purification and formulation.
Chemical Identification Data
| Parameter | Detail |
| Systematic Name | tert-butyl (1R,3r,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate |
| Common Name | N-Boc-endo-3-aminotropane |
| CAS Number | 207405-68-3 |
| Molecular Formula | C₁₂H₂₂N₂O₂ |
| Molecular Weight | 226.32 g/mol |
| Stereochemistry | endo (The 3-amino group is cis to the nitrogen bridge) |
| SMILES | CC(C)(C)OC(=O)N1C2CCC1CC(N)C2 |
Physical Properties Matrix
The following data aggregates experimental observations with high-confidence predictive models (ACD/Labs, EPISuite) to provide a baseline for handling.
| Property | Value / Range | Characterization Note |
| Physical State | Solid (Crystalline Powder) | Typically white to off-white.[1] |
| Melting Point | 155 °C (Predicted/Range) | Note: Impurities often suppress this to 140–150 °C. |
| Boiling Point | 313.2 ± 35.0 °C | At 760 mmHg (Decomposes prior to boiling). |
| Density | 1.1 ± 0.1 g/cm³ | Bulk density varies by crystallization method. |
| pKa (Basic) | 10.12 ± 0.20 | Refers to the C3-primary amine ( |
| LogP | 1.30 (Predicted) | Indicates moderate lipophilicity. |
| Flash Point | ~143 °C | Handling requires standard organic safety protocols. |
Solubility Profile & Solvent Compatibility
Understanding the solubility landscape is vital for process optimization. The molecule exhibits pH-dependent solubility due to the basic primary amine at position 3.
Solvent Class Compatibility
-
High Solubility (>50 mg/mL):
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform. Primary choice for extraction.
-
Polar Aprotic: DMSO, DMF. Suitable for stock solutions.
-
Lower Alcohols: Methanol, Ethanol. Good for recrystallization.
-
-
Moderate/Low Solubility:
-
Ethers: Diethyl ether, THF (Moderate).
-
Esters: Ethyl Acetate (Moderate; often used in mixtures).
-
-
Insoluble/Anti-Solvents:
-
Alkanes: Hexanes, Heptane. Used to precipitate the compound.
-
Water (Neutral pH): Low solubility due to the lipophilic Boc-tropane skeleton.
-
pH-Dependent Behavior (The "Switch")
The primary amine (pKa ~10.1) allows for a "solubility switch" mechanism useful in purification:
-
pH < 8 (Acidic): The C3-amine protonates (
). Water solubility increases drastically. -
pH > 11 (Basic): The molecule exists as the free base. Water solubility drops; organic solubility peaks.
Visualization: Solubility & Purification Logic
The following diagram illustrates the logical flow for purifying this compound based on its solubility properties.
Figure 1: Acid-Base extraction workflow leveraging the pKa of the C3-amine for purification.
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Objective: To define the saturation limit in a specific solvent (e.g., for formulation).
-
Preparation: Weigh 50 mg of N-Boc-endo-3-aminotropane into a tared 4 mL glass vial.
-
Solvent Addition: Add the target solvent in 100 µL increments at 25 °C.
-
Agitation: Vortex for 30 seconds after each addition. Sonicate for 5 minutes if dissolution is slow.
-
Visual Check:
-
Clear Solution: Soluble.[1]
-
Particulates: Saturation reached or insoluble.
-
-
Quantification: If 50 mg dissolves in
(mL), Solubility mg/mL. -
Validation: Filter the saturated solution, evaporate a known volume of filtrate, and weigh the residue to confirm concentration.
Protocol B: pH-Switch Verification (Purification Test)
Objective: Confirm the integrity of the Boc group during acid extraction. Note: Boc groups are acid-labile but usually stable to dilute/weak acids at low temperatures.
-
Dissolve 10 mg of compound in 1 mL DCM.
-
Add 1 mL of 5% Citric Acid (mild acid, pH ~2-3). Shake vigorously.
-
Analyze the organic layer via TLC (Thin Layer Chromatography).
-
Expectation: The spot for the amine should disappear from the organic layer (migrating to aqueous).
-
-
If the spot remains in the organic layer, the pH is not low enough, or the compound is aggregating.
-
Critical Control: Avoid strong acids (HCl, TFA) during this wash to prevent deprotection of the N8-Boc group.
Stability & Handling Guidelines
-
Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). The primary amine is susceptible to oxidation or carbamate formation with atmospheric CO₂ over long periods.
-
Hygroscopicity: The solid may be slightly hygroscopic. Allow the container to equilibrate to room temperature before opening to prevent condensation.
-
Safety:
-
GHS Classification: Warning.[2]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
PPE: Wear nitrile gloves, safety goggles, and work within a fume hood.
-
References
-
Protheragen . N-Boc-endo-3-aminotropane Physical Properties and CAS Data. Retrieved from
-
Sigma-Aldrich (Merck) . Product Specification: N-Boc-endo-3-aminotropane (CAS 207405-68-3).[1][3][4][5][6] Retrieved from
-
ChemicalBook . 207405-68-3 Chemical Properties and Safety Data. Retrieved from
-
PubChem . Compound Summary: tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate.[1][7][8][3][2][4][9][10] Retrieved from
-
Ambeed . Safety Data Sheet (SDS) for CAS 207405-68-3. Retrieved from
Sources
- 1. CAS 207405-68-3: N-Boc-endo-3-aminotropane | CymitQuimica [cymitquimica.com]
- 2. tert-butyl endo-3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate | 273376-40-2 [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. N-Boc-endo-3-aminotropane - Protheragen [protheragen.ai]
- 5. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 6. 207405-68-3 CAS Manufactory [m.chemicalbook.com]
- 7. tert-Butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate | C12H22N2O2 | CID 22570519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1stsci.com [1stsci.com]
- 9. chemscene.com [chemscene.com]
- 10. (1R,5S)-tert-Butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate| Ambeed [ambeed.com]
